molecular formula C6H2ClF3N2O2 B1592656 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine CAS No. 438554-45-1

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Cat. No. B1592656
M. Wt: 226.54 g/mol
InChI Key: VBVLYVRVIUJULO-UHFFFAOYSA-N
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Description

“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 438554-45-1 . It has a molecular weight of 226.54 . The compound is in liquid form at ambient temperature .


Synthesis Analysis

The synthesis of “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” and its derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is a liquid at ambient temperature . It has a molecular weight of 226.54 . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis of Benzo(f)furo(3,4-c)(2,7)naphthyridines

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine plays a role in the synthesis of benzo(f)furo(3,4-c)(2,7)naphthyridines, a process involving dehydrogenation, reduction, and ring closure reactions (Görlitzer & Bartke, 2002).

Building Blocks for 7-Azaindole Derivatives

This compound serves as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, highlighting its utility in organic synthesis and pharmaceutical research (Figueroa‐Pérez et al., 2006).

Intermediate in Herbicide Synthesis

It is a key intermediate in the synthesis of the herbicide trifloxysulfuron, demonstrating its importance in agricultural chemistry (Zuo Hang-dong, 2010).

Molecular Structure Studies

The molecular structures of derivatives of this compound, such as 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, have been determined, indicating its relevance in structural chemistry (Chiang & Song, 1983).

Energetic Material Development

Its derivatives are used in the synthesis of energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), useful in the field of materials science and engineering (Ma et al., 2018).

Synthesis of 2,3-Dichloro-5-trifluoromethyl Pyridine

This compound is significant in the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, which is widely used in pesticide synthesis, further underlining its role in agrochemical research (Lu Xin-xin, 2006).

Structural Diversity in Imidazo[1,2-a]pyridines

It is also employed in expanding the structural diversity of imidazo[1,2-a]pyridines, highlighting its utility in the development of diverse chemical structures (Bazin et al., 2013).

Safety And Hazards

“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The demand for “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of these compounds will be discovered in the future . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

4-chloro-5-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVLYVRVIUJULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625278
Record name 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

CAS RN

438554-45-1
Record name 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The crude 5-nitro-2-trifluoromethyl-pyridin-4-ol (3.4 g, 16.3 mmmol) was treated with PCl5 (5.2 g, 24.97 mmol) and POCl3 (7 mL, 24.49 mmol). The resulting mixture is heated at 80° C. for 18 h, cooled and poured into ice-cold water, and extracted with CH2Cl2. The combined organic phase is washed successively with saturated aqueous NaHCO3, water, brine, dried over Na2SO4, and concentrated in vacuo to afford 4-Chloro-5-nitro-2-trifluoromethyl-pyridine as an yellow oil. 1H NMR (300 MHz, CDCl3): δ 9.17 (s, 1H), 7.9 (s, 1H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BL Bailey, W Nguyen, A Ngo, CD Goodman… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating parasitic disease caused by parasites from the genus Plasmodium. Therapeutic resistance has been reported against all clinically available antimalarials, …
Number of citations: 6 www.sciencedirect.com

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